Propylamine hydrochloride
Overview
Description
Propylamine hydrochloride, also known as 1-Aminopropane hydrochloride, is a chemical compound with the linear formula CH3CH2CH2NH2·HCl . It is used in various applications including as an intermediate in the manufacture of a wide range of chemicals including pharmaceuticals, pesticides, and rubber chemicals .
Synthesis Analysis
Propylamine is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . A less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular weight of Propylamine hydrochloride is 95.57 . The InChI key is PYNUOAIJIQGACY-UHFFFAOYSA-N . The SMILES string representation is Cl [H].CCCN .
Chemical Reactions Analysis
When trialkylamines are added to buffered solutions of peptides, unexpected adducts can be formed. These adducts correspond to Schiff base products. The source of the reaction is the unexpected presence of aldehydes in amines .
Physical And Chemical Properties Analysis
Propylamine hydrochloride is a solid substance . It has a melting point of 160-162 °C . It is soluble in water at a concentration of 100 mg/mL, forming a clear, colorless solution .
Scientific Research Applications
1. Thermodynamic Properties
- Finch and Hall (1982) explored the standard enthalpies of formation and lattice energies of propylamine hydrochlorides. They determined values for mono-, di-, and tri-propylamine hydrochlorides using a solution reaction method, which is significant for understanding their thermodynamic properties (Finch & Hall, 1982).
2. Chemical Synthesis and Pharmacokinetics
- Zhang et al. (2004) reported on the synthesis of deuterium- and tritium-labelled propylamine hydrochloride compounds, notably iptakalim hydrochloride. This work is essential for pharmacokinetic and pharmacological mechanism studies (Zhang et al., 2004).
3. Pharmaceutical Formulation
- Sudhakar et al. (2014) investigated the development of pH-sensitive polycaprolactone-based microspheres for in vitro release studies of Triprolidine Hydrochloride, a propylamine antihistamine drug. Their findings contribute to the field of pharmaceutical formulation and drug delivery systems (Sudhakar et al., 2014).
4. Chemical Modification and Biomedical Application
- Petta et al. (2016) used propylamine in the chemical modification of hyaluronan to optimize its shear-thinning properties, which are crucial for injectability and additive manufacturing in clinical practice and biomedical research (Petta et al., 2016).
5. Enzymatic Hydrolysis Enhancement
- Kitsos, Roberts, and Muzzy (1992) studied the enzymatic hydrolysis of n-propylamine swollen buffered solvent pulp, finding a significant increase in the rate of hydrolysis compared to nonswollen pulp. This research is relevant for understanding enzymatic processes in various industrial applications (Kitsos et al., 1992).
6. Corrosion Inhibition
- Hassanzadeh (2007) investigated the use of propylamine as a corrosion inhibitor in petroleum/water mixtures, applying electrochemical impedance spectroscopy. This study contributes to the understanding of corrosion inhibition properties of amines (Hassanzadeh, 2007).
Safety And Hazards
properties
IUPAC Name |
propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNUOAIJIQGACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060301 | |
Record name | Propylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propylamine hydrochloride | |
CAS RN |
556-53-6 | |
Record name | Propylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=556-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PROPYLAMINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1Z6OVY2HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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